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Compound of Interest

Compound Name: 1-lodo-2-naphthol

Cat. No.: B1293757

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for 1-lodo-2-naphthol. Due to the limited availability of publicly accessible,
raw experimental data, this guide combines documented physical properties with predicted
spectroscopic data based on established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is
intended to serve as a valuable resource for the identification, characterization, and utilization
of 1-lodo-2-naphthol in research and development.

Physical and Chemical Properties

1-lodo-2-naphthol is a halogenated derivative of 2-naphthol, a key intermediate in various
synthetic applications. The introduction of an iodine atom at the C1 position significantly
influences its electronic properties and reactivity, making it a versatile precursor in organic
synthesis.
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Property Value

Molecular Formula C10H710

Molecular Weight 270.07 g/mol [1]
Appearance Light yellow crystals
CAS Number 2033-42-3[2]

IUPAC Name 1-iodonaphthalen-2-ol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The following tables present the predicted *H and 3C NMR spectral data for 1-
lodo-2-naphthol. These predictions are based on the analysis of structurally similar
compounds and established chemical shift correlations.

2.1. *H NMR Spectroscopy

The *H NMR spectrum of 1-lodo-2-naphthol is expected to show distinct signals for the six
aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-
donating hydroxyl group and the electron-withdrawing, sterically bulky iodine atom.

Table 1: Predicted *H NMR Data for 1-lodo-2-naphthol (in CDCls)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/16250
https://pubchem.ncbi.nlm.nih.gov/compound/1-Iodo-2-naphthol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Iodo-2-naphthol
https://www.benchchem.com/product/b1293757?utm_src=pdf-body
https://www.benchchem.com/product/b1293757?utm_src=pdf-body
https://www.benchchem.com/product/b1293757?utm_src=pdf-body
https://www.benchchem.com/product/b1293757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

ST Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

OH 5.0-6.0 br s

H-3 72-7.4 d 8.5-9.0

H-4 7.8-8.0 d 8.5-9.0

H-5 75-77 m

H-6 7.3-75 m

H-7 75-7.7 m

H-8 8.0-8.2 d 8.0-8.5

2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the ten carbon atoms of the naphthalene
ring system. The carbon atom attached to the iodine (C-1) is expected to have a significantly
lower chemical shift compared to the parent 2-naphthol due to the heavy atom effect of iodine.
A peak around 90.8 ppm has been noted as indicative of the carbon atom to which iodine is
attached in similar structures.

Table 2: Predicted 3C NMR Data for 1-lodo-2-naphthol (in CDCIs)
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Carbon Predicted Chemical Shift (8, ppm)
C-1 90 - 95
C-2 150 - 155
C-3 115-120
C-14 130 - 135
C-4a 128 - 132
C-5 125-129
C-6 126 - 130
C-7 127 - 131
C-8 124 - 128
C-8a 133 -137

Infrared (IR) Spectroscopy

The FTIR spectrum of 1-lodo-2-naphthol will exhibit characteristic absorption bands
corresponding to its functional groups.

Table 3: Predicted FTIR Spectral Data for 1-lodo-2-naphthol

Wavenumber (cm~?) Vibration Functional Group
3200 - 3600 O-H stretch (broad) Phenolic -OH
3050 - 3100 C-H stretch Aromatic C-H
1500 - 1600 C=C stretch Aromatic ring
1200 - 1300 C-O stretch Phenolic C-O
1100 - 1200 O-H bend Phenolic -OH
650 - 850 C-H bend (out-of-plane) Aromatic C-H
500 - 600 C-I stretch Carbon-lodine bond
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Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1-lodo-2-naphthol is expected to show a prominent
molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 1-lodo-2-naphthol

miz lon Description
270 [M]* Molecular ion
143 [M-11*+ Loss of an iodine radical

115 [M-1-COJ* Subsequent loss of carbon
monoxide

127 [n+ lodine cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric analyses
of 1-lodo-2-naphthol.

1. NMR Spectroscopy (*H and 13C)

o Sample Preparation: Dissolve approximately 5-10 mg of 1-lodo-2-naphthol in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. Transfer the solution to a 5 mm NMR tube.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum at 298 K.

o Use a standard single-pulse experiment.

o Set the spectral width to cover the range of -2 to 12 ppm.
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o Employ a pulse angle of 30-45 degrees.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire the spectrum at 298 K.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to cover the range of 0 to 200 ppm.
o Employ a pulse angle of 30 degrees.
o Set the relaxation delay to 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
1SC_

» Data Processing: Process the raw data using appropriate NMR software. Apply Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the TMS
signal at 0.00 ppm for *H and 77.16 ppm for the central peak of the CDCIs triplet for 13C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 1-lodo-2-naphthol with approximately 100-200 mg of dry, spectroscopic
grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a
hydraulic press to form a transparent or translucent pellet.

e Instrumentation: A Fourier-Transform Infrared Spectrometer.

o Data Acquisition:
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[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over the range of 4000 to 400 cm™1,

[e]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 1-lodo-2-naphthol (e.g., 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron
ionization (EI) source.

GC Conditions:

o Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID,
0.25 pum film thickness).

o Injection: Inject 1 pL of the sample solution in splitless mode.

o Inlet Temperature: 250-280 °C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for
1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and
hold for 5-10 minutes.

MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1293757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Mass Range: Scan from m/z 40 to 500.

o Data Analysis: Identify the peak corresponding to 1-lodo-2-naphthol in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion
and the fragmentation pattern.

Visualizations

The following diagrams illustrate key logical relationships and workflows in the spectroscopic
analysis of 1-lodo-2-naphthol.
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Caption: Workflow for the spectroscopic analysis of 1-lodo-2-naphthol.
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Caption: Logical relationship between structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293757?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

